3-(3,5-ジフルオロフェニル)-1H-ピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

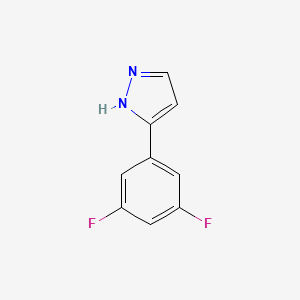

3-(3,5-Difluorophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3,5-difluorophenyl group

科学的研究の応用

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 3,5-difluorophenyl group, which contributes to its unique chemical properties. The synthesis typically involves the reaction of 3,5-difluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized under acidic conditions to yield the final product. Common solvents for this reaction include ethanol and acetic acid .

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives, including 3-(3,5-difluorophenyl)-1H-pyrazole, exhibit notable anticancer activity. Studies have shown efficacy against various cancer cell lines such as:

- MDA-MB-231 (Breast Cancer)

- HepG2 (Liver Cancer)

- Colorectal Cancer

- Prostate Cancer

These compounds can induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains, including Bacillus cereus and Staphylococcus aureus. The difluorophenyl group enhances binding affinity to microbial targets, leading to significant inhibition zones in agar diffusion assays .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Comparisons with standard anti-inflammatory drugs suggest that certain derivatives exhibit comparable or superior efficacy .

Agricultural Chemistry

In agrochemicals, 3-(3,5-difluorophenyl)-1H-pyrazole serves as a building block for the synthesis of herbicides and pesticides. Its unique structure allows for the development of compounds with enhanced efficacy against target pests while minimizing environmental impact.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various pyrazole derivatives on MDA-MB-231 cells. The results indicated that compounds with the difluorophenyl substitution exhibited significantly higher inhibition rates compared to those without this modification. The study concluded that structural modifications could lead to improved therapeutic agents for breast cancer treatment .

Case Study: Antimicrobial Efficacy

Research on the antimicrobial properties of pyrazole derivatives showed that those containing the difluorophenyl group had enhanced activity against Staphylococcus aureus. This was attributed to improved interaction with bacterial cell membranes due to increased hydrophobicity from the fluorine atoms .

作用機序

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .

生化学分析

Biochemical Properties

. Based on its structural similarity to other pyrazole compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the difluorophenyl group, which may enhance the compound’s reactivity or binding affinity .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 3-(3,5-Difluorophenyl)-1H-pyrazole in animal models . Future studies should explore this aspect to determine any threshold effects, as well as any toxic or adverse effects at high doses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole typically involves the reaction of 3,5-difluorophenylhydrazine with 1,3-diketones under acidic or basic conditions. One common method is the cyclization of 3,5-difluorophenylhydrazine with ethyl acetoacetate in the presence of acetic acid, yielding the desired pyrazole compound .

Industrial Production Methods

Industrial production of 3-(3,5-Difluorophenyl)-1H-pyrazole often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

化学反応の分析

Types of Reactions

3-(3,5-Difluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can produce different pyrazole derivatives .

類似化合物との比較

Similar Compounds

- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one

Uniqueness

3-(3,5-Difluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

生物活性

3-(3,5-Difluorophenyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C10H6F2N2

Molecular Weight: 208.17 g/mol

Melting Point: 178-181 °C

Boiling Point: Approximately 412.2 °C

The compound features a pyrazole ring substituted with a difluorophenyl group at the 3-position. The presence of fluorine atoms enhances its biological activity by influencing electronic properties and reactivity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of 3-(3,5-difluorophenyl)-1H-pyrazole. A common method involves the condensation of substituted phenyl hydrazines with aldehydes or ketones, leading to the formation of the pyrazole ring followed by functionalization to introduce the difluorophenyl group.

Example Synthesis Pathway:

- Starting Materials: Substituted phenyl hydrazines and appropriate aldehydes.

- Reaction Conditions: Typically involves refluxing in ethanol or another suitable solvent.

- Yield and Purity Optimization: Techniques such as thin-layer chromatography (TLC) are used to monitor progress and purify the final product.

Biological Activities

Research indicates that 3-(3,5-difluorophenyl)-1H-pyrazole exhibits a range of biological activities:

- Anti-inflammatory Activity: Several studies have shown that pyrazole derivatives possess anti-inflammatory properties comparable to established drugs like indomethacin and celecoxib .

- Anticancer Potential: The compound has demonstrated efficacy against various cancer cell lines. For instance, derivatives have shown significant inhibition against HepG2 and A549 cell lines with IC50 values in low micromolar ranges .

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against various strains, including MRSA, with minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The introduction of different substituents on the phenyl ring can significantly alter the compound's potency and selectivity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-fluorophenyl)-1H-pyrazole | Fluorine substitution at para position | Different electronic properties affecting reactivity |

| 3-(2-fluorophenyl)-1H-pyrazole | Fluorine substitution at ortho position | May show different biological activity |

| 1H-pyrazole-4-carbaldehyde | Lacks difluorophenyl group | Simpler structure with potentially different uses |

Case Studies

- Inhibition Studies Against Trypanosoma cruzi: A series of pyrazole derivatives were evaluated for their trypanocidal activity, with some showing IC50 values as low as 6.09 µM against intracellular amastigotes .

- Antimicrobial Efficacy Testing: Compounds were screened against various bacterial strains, including Bacillus subtilis and E. coli, demonstrating promising antimicrobial activity .

特性

IUPAC Name |

5-(3,5-difluorophenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKVDGFQKMRCGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。